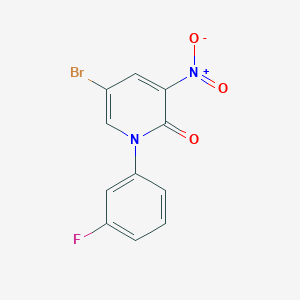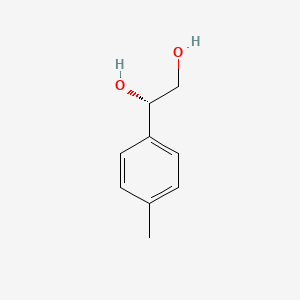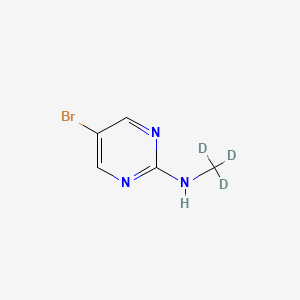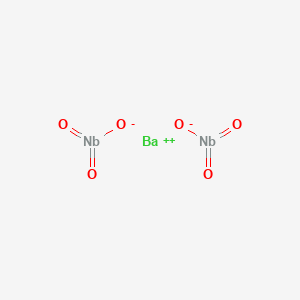
Barium niobium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium niobium oxide is a compound that combines barium and niobium with oxygen It is known for its unique structural and electrochemical properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium niobium oxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of barium carbonate with niobium pentoxide at high temperatures. The reaction conditions typically require temperatures above 1000°C to ensure complete reaction and formation of the desired oxide phase .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, such as barium carbonate and niobium pentoxide, are mixed and heated in a controlled atmosphere to achieve the desired phase and purity. The process may involve multiple heating and cooling cycles to optimize the material’s properties .
Chemical Reactions Analysis
Types of Reactions: Barium niobium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s properties and are often used to tailor its characteristics for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or air at elevated temperatures. This reaction can lead to the formation of higher oxidation states of niobium.
Reduction: Reduction reactions can be carried out using hydrogen or carbon monoxide as reducing agents. These reactions typically occur at high temperatures and can result in the formation of lower oxidation states of niobium.
Substitution: Substitution reactions involve replacing one element in the compound with another.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of niobium, while reduction reactions can yield lower oxides or metallic niobium .
Scientific Research Applications
Barium niobium oxide has a wide range of scientific research applications due to its unique properties:
Electronics: The compound’s electrochemical properties make it suitable for use in capacitors, resistors, and other electronic components.
Catalysis: this compound is used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides.
Energy Storage: The compound’s ability to store and release energy efficiently makes it a candidate for use in batteries and supercapacitors.
Optoelectronics: this compound is studied for its potential use in optoelectronic devices, such as light-emitting diodes and photodetectors.
Mechanism of Action
The mechanism by which barium niobium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s structure allows for efficient charge transfer and storage, making it effective in applications such as energy storage and catalysis. The molecular targets and pathways involved in these processes are often related to the compound’s ability to interact with other materials and facilitate chemical reactions .
Comparison with Similar Compounds
Barium niobium oxide can be compared with other similar compounds, such as:
Barium titanate: Known for its ferroelectric properties, barium titanate is widely used in capacitors and other electronic devices.
Niobium pentoxide: This compound is known for its catalytic properties and is used in various industrial applications.
Barium zirconate: Used in fuel cells and other energy-related applications, barium zirconate has similar structural properties to this compound.
This compound stands out due to its unique combination of electrochemical and catalytic properties, making it a versatile material for various scientific and industrial applications.
Properties
Molecular Formula |
BaNb2O6 |
|---|---|
Molecular Weight |
419.14 g/mol |
IUPAC Name |
barium(2+);oxido(dioxo)niobium |
InChI |
InChI=1S/Ba.2Nb.6O/q+2;;;;;;;2*-1 |
InChI Key |
FKKSQMDUUDBSGH-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)


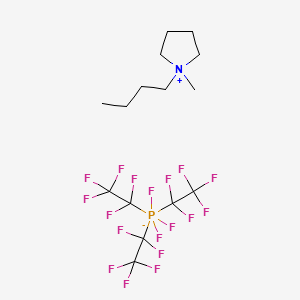
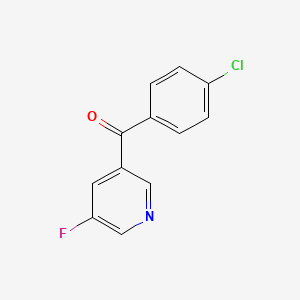

![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
